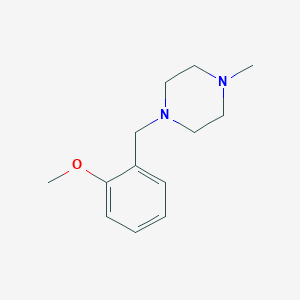
2-(3-methoxybenzoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxybenzoyl)hydrazinecarboxamide, also known as MBHC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of contexts, including as a tool for studying biological systems and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxybenzoyl)hydrazinecarboxamide involves its ability to interact with various cellular pathways involved in cell growth and survival. One of the key pathways that 2-(3-methoxybenzoyl)hydrazinecarboxamide targets is the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, 2-(3-methoxybenzoyl)hydrazinecarboxamide is able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methoxybenzoyl)hydrazinecarboxamide has a number of biochemical and physiological effects in cells. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, 2-(3-methoxybenzoyl)hydrazinecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-methoxybenzoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which often have toxic effects on healthy cells. However, one limitation of using 2-(3-methoxybenzoyl)hydrazinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with.
Direcciones Futuras
There are many potential future directions for research involving 2-(3-methoxybenzoyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies that utilize 2-(3-methoxybenzoyl)hydrazinecarboxamide as a key component. Additionally, 2-(3-methoxybenzoyl)hydrazinecarboxamide may have potential applications in the treatment of other diseases such as inflammation and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of 2-(3-methoxybenzoyl)hydrazinecarboxamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 3-methoxybenzoyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(3-methoxybenzoyl)hydrazinecarboxamide has been utilized in a variety of scientific research applications due to its ability to interact with biological systems. One area of research where 2-(3-methoxybenzoyl)hydrazinecarboxamide has been studied is in the field of cancer biology. Studies have shown that 2-(3-methoxybenzoyl)hydrazinecarboxamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[(3-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(5-7)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQBNVWURIQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methoxybenzoyl)amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)

![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)


![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)


![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)